molecular formula C11H18N2 B1606802 2-Isobutyl-3,5,6-trimethylpyrazine CAS No. 46187-37-5

2-Isobutyl-3,5,6-trimethylpyrazine

Cat. No.: B1606802
CAS No.: 46187-37-5
M. Wt: 178.27 g/mol
InChI Key: CMCOFWHSAGPVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with isobutyl and three methyl groups. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutyl-3,5,6-trimethylpyrazine can be synthesized through various chemical routes. One common method involves the reaction of 2,3,5-trimethylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

2-Isobutyl-3,5,6-trimethylpyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in microbial metabolism and as a signaling molecule.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used in the flavor and fragrance industry due to its strong and pleasant aroma.

Mechanism of Action

The mechanism by which 2-Isobutyl-3,5,6-trimethylpyrazine exerts its effects involves interactions with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context, but it often involves modulation of signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyrazine: Lacks the isobutyl group, resulting in different chemical and sensory properties.

    2-Isobutyl-3-methoxypyrazine: Contains a methoxy group instead of the additional methyl groups, leading to distinct aroma characteristics.

    Tetramethylpyrazine: Contains four methyl groups, differing in both structure and function.

Uniqueness

2-Isobutyl-3,5,6-trimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and sensory properties. Its isobutyl group contributes to its characteristic aroma, making it valuable in flavor and fragrance applications.

Properties

IUPAC Name

2,3,5-trimethyl-6-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCOFWHSAGPVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334580
Record name 2-Isobutyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46187-37-5
Record name 2-Isobutyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Isobutyl-3,5,6-trimethylpyrazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Isobutyl-3,5,6-trimethylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Isobutyl-3,5,6-trimethylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Isobutyl-3,5,6-trimethylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Isobutyl-3,5,6-trimethylpyrazine
Reactant of Route 6
2-Isobutyl-3,5,6-trimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.